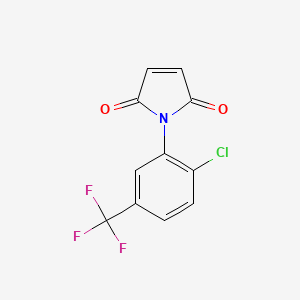

1-(2-Chloro-5-trifluoromethyl-phenyl)-pyrrole-2,5-dione

CAS No.: 34520-60-0

Cat. No.: VC3986051

Molecular Formula: C11H5ClF3NO2

Molecular Weight: 275.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34520-60-0 |

|---|---|

| Molecular Formula | C11H5ClF3NO2 |

| Molecular Weight | 275.61 g/mol |

| IUPAC Name | 1-[2-chloro-5-(trifluoromethyl)phenyl]pyrrole-2,5-dione |

| Standard InChI | InChI=1S/C11H5ClF3NO2/c12-7-2-1-6(11(13,14)15)5-8(7)16-9(17)3-4-10(16)18/h1-5H |

| Standard InChI Key | FOXJLKZHQDGHLK-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C(F)(F)F)N2C(=O)C=CC2=O)Cl |

| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)N2C(=O)C=CC2=O)Cl |

Introduction

1-(2-Chloro-5-trifluoromethyl-phenyl)-pyrrole-2,5-dione is an organic compound with the CAS number 34520-60-0. It features a pyrrole ring substituted with a 2-chloro-5-trifluoromethyl-phenyl group, making it a valuable compound in various scientific and industrial applications.

Synthesis Methods

The synthesis of 1-(2-Chloro-5-trifluoromethyl-phenyl)-pyrrole-2,5-dione typically involves the reaction of 2-chloro-5-trifluoromethyl-benzoyl chloride with pyrrole. This reaction is usually conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using column chromatography to isolate the desired product.

4.1. Medicinal Chemistry

This compound serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects. Its unique structural properties, including the presence of both chloro and trifluoromethyl groups, confer distinct electronic and steric properties, making it valuable for medicinal chemistry applications.

4.2. Materials Science

It is used in the development of advanced materials with unique electronic and optical properties. The incorporation of such compounds into materials can enhance their performance in various applications.

4.3. Biological Research

1-(2-Chloro-5-trifluoromethyl-phenyl)-pyrrole-2,5-dione acts as a probe for studying biological processes and interactions at the molecular level. Its ability to interact with specific molecular targets, such as enzymes or receptors, makes it useful for understanding biological pathways.

4.4. Industrial Applications

The compound is utilized in the synthesis of agrochemicals and other industrial chemicals. Its versatility in chemical synthesis makes it a valuable intermediate in various industrial processes.

5.1. Antimicrobial Activity

Derivatives of pyrrole compounds, including those with halogen substituents like chlorine, have shown significant antimicrobial properties. This suggests potential applications in developing antimicrobial agents.

5.2. Anticancer Potential

Preliminary research indicates that pyrrole derivatives may exhibit cytotoxic effects on cancer cell lines. The mechanisms behind these effects are not fully understood but may involve apoptosis induction and cell cycle arrest.

5.3. Enzyme Inhibition

The compound has been explored for its potential to inhibit specific enzymes involved in disease pathways. It may act as a competitive inhibitor for certain kinases or phosphatases, which are critical in cancer and inflammatory processes.

Comparison with Similar Compounds

| Compound | Description | Unique Features |

|---|---|---|

| 2-Chloro-5-trifluoromethyl-phenyl-pyrrole | Similar structure but lacks the dione functionality. | Reduced reactivity due to absence of dione group. |

| 1-(2-Chloro-5-trifluoromethyl-phenyl)-pyrrolidine | Reduced form of the compound. | Lower oxidation state, potentially affecting biological activity. |

| 2-Chloro-5-trifluoromethyl-phenyl-pyrrole-2,5-dione | Positional isomer with different substitution pattern. | Different electronic properties due to isomerism. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume